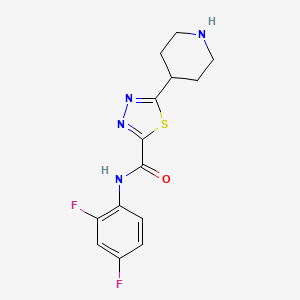

N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide

Beschreibung

N-(2,4-Difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide is a heterocyclic carboxamide derivative characterized by a 1,3,4-thiadiazole core substituted with a piperidin-4-yl group at position 5 and a 2,4-difluorophenyl carboxamide moiety at position 2. Its molecular formula is C₁₄H₁₄F₂N₄OS, with a molecular weight of 324.35 g/mol, and it is registered under CAS number 1217862-99-1 .

Eigenschaften

IUPAC Name |

N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N4OS/c15-9-1-2-11(10(16)7-9)18-12(21)14-20-19-13(22-14)8-3-5-17-6-4-8/h1-2,7-8,17H,3-6H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVKHAXBBDSVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NN=C(S2)C(=O)NC3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201149277 | |

| Record name | N-(2,4-Difluorophenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201149277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217862-99-1 | |

| Record name | N-(2,4-Difluorophenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Difluorophenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201149277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

The primary targets of N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide are mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1). These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.

Mode of Action

This compound: interacts with its targets by binding to their active sites, thereby inhibiting their function. This interaction leads to changes in the cellular processes controlled by these targets, potentially leading to the inhibition of cell growth and proliferation.

Biochemical Pathways

The biochemical pathways affected by This compound are primarily those associated with its targets. These include the mTOR signaling pathway, EGFR signaling pathway, nitric oxide signaling pathway, MAPK signaling pathway, FGFR signaling pathway, and TGF-β signaling pathway. The downstream effects of these pathway alterations can include changes in cell growth, proliferation, differentiation, and survival.

Pharmacokinetics

The pharmacokinetics of This compound The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability

Result of Action

The molecular and cellular effects of This compound ’s action are primarily related to its inhibitory effects on its targets. By inhibiting these targets, the compound can alter cellular processes such as cell growth, proliferation, differentiation, and survival. These alterations can lead to various outcomes, depending on the specific cellular context.

Biologische Aktivität

N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide is a novel compound with significant potential in medicinal chemistry, particularly in the context of anticancer and antimicrobial activities. This article explores its biological activity, synthesis, and comparative analysis with other thiadiazole derivatives.

Compound Overview

- Molecular Formula : C₁₄H₁₄F₂N₄OS

- Molecular Weight : 322.34 g/mol

- Structural Features : The compound features a thiadiazole ring, a piperidine moiety, and difluorophenyl substituents which are critical for its biological activity.

The exact mechanism of action for this compound remains largely unexplored. However, compounds with similar structural characteristics have been shown to interact with various biological targets:

- Thiadiazole Ring : Known for binding to enzymes and receptors involved in cellular processes such as DNA replication and cell proliferation.

- Piperidine Moiety : Often enhances the lipophilicity and bioavailability of compounds, potentially increasing their therapeutic efficacy .

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. This compound has shown promise in inhibiting tumor growth through:

- Cellular Interaction : Potentially disrupting signaling pathways associated with cancer progression.

- Enzyme Inhibition : Interaction studies suggest that it may inhibit key enzymes involved in cancer cell survival and proliferation .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Thiadiazole derivatives have been noted for their effectiveness against various bacterial and fungal strains:

- In vitro Studies : Showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against Candida albicans and Aspergillus niger .

Comparative Analysis with Other Thiadiazole Derivatives

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-fluorophenyl)-5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxamide | Fluorinated phenyl group | Anticancer | Enhanced potency due to fluorination |

| 2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole derivatives | Hydroxyphenyl substituent | Antibacterial | Hydroxy group enhances solubility |

| This compound | Difluorophenyl group | Anticancer & Antimicrobial | Unique difluoro substitution may enhance activity |

Study 1: Anticancer Efficacy

In a study examining the anticancer effects of various thiadiazole derivatives, this compound was found to significantly inhibit the growth of cancer cell lines. The compound demonstrated an IC50 value comparable to established anticancer agents.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of thiadiazole derivatives revealed that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus, indicating its potential as a lead compound for developing new antibiotics.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide. It has been shown to exhibit potent activity against several cancer cell lines:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways related to cell survival and proliferation.

- Case Studies : In vitro studies demonstrated that the compound has an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as a more effective treatment option for certain cancers .

Anticonvulsant Properties

This compound has also been investigated for its anticonvulsant effects. Research indicates that it may act by modulating voltage-gated sodium channels:

- Research Findings : A series of derivatives were synthesized and screened for anticonvulsant activity, showing promising results that suggest this compound could be a candidate for further development as an anticonvulsant drug .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Effectiveness Against Pathogens : Studies have reported its effectiveness against various bacterial strains and fungi. The compound demonstrated significant inhibition of growth against pathogens such as Staphylococcus aureus and Escherichia coli.

- Mechanism : The antimicrobial action is hypothesized to involve disruption of microbial cell membranes and interference with metabolic pathways .

Structure-Activity Relationship (SAR) Studies

The structure of this compound allows for modifications that can enhance its biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on the thiadiazole ring | Increased anticancer potency |

| Variation in piperidine substituents | Enhanced anticonvulsant effects |

| Alteration of fluorine positions | Improved antimicrobial properties |

These SAR studies provide insights into how structural changes can optimize the efficacy of the compound across different biological targets .

Future Research Directions

Given its diverse applications, future research should focus on:

- Clinical Trials : Conducting clinical trials to assess the safety and efficacy in humans.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.

- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic effectiveness.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound belongs to a broader class of 1,3,4-thiadiazole-2-carboxamides, which exhibit structural diversity through variations in aryl substituents and piperidine/pyridine ring positions. Below is a systematic comparison with key analogs:

Substituent Variations on the Aryl Group

- Piperidine Position: Piperidin-4-yl (target) vs.

Core Heterocycle Modifications

- Thiadiazole vs. Thiophene : The 1,3,4-thiadiazole core (target) offers greater rigidity and hydrogen-bonding capacity compared to thiophene-based carboxamides, which may influence pharmacokinetics .

Physicochemical and Spectral Properties

- Spectral Confirmation : The target compound’s synthesis and tautomeric states (e.g., thione vs. thiol forms) are confirmed via IR, ¹H-NMR, and ¹³C-NMR, with characteristic absorptions for C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) groups .

- Melting Points : While data for the target compound are unavailable, analogs like N-(3-chlorophenyl)-5-pyridin-4-yl-1,3,4-thiadiazole-2-carboxamide melt at 175–177°C, suggesting similar thermal stability for fluorinated derivatives .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide typically follows these key steps:

- Formation of 2-amino-1,3,4-thiadiazole intermediate

- Substitution at the 5-position with piperidin-4-yl group

- Amide coupling with 2,4-difluorophenyl carboxylic acid or its derivatives

Preparation of 2-Amino-5-substituted-1,3,4-thiadiazole Core

A reliable method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their activated forms. The process generally includes:

- Reacting hydrazinecarbothioamide (thiosemicarbazide) with an appropriate acid or acid derivative under dehydrating conditions to form the thiadiazole ring.

- The reaction can be catalyzed or facilitated by reagents such as phosphorus pentachloride or other dehydrating agents.

- The 5-position substitution is introduced by selecting suitable carboxylic acid derivatives or by post-cyclization substitution reactions.

This method is supported by patent CN103936691A, which details the preparation of 2-amino-5-substituted-1,3,4-thiadiazoles using acid derivatives and hydrazinecarbothioamide, emphasizing the use of mixed solvents and controlled reaction conditions to optimize yield and purity.

Introduction of the Piperidin-4-yl Group at the 5-Position

The 5-position substitution with the piperidin-4-yl group can be achieved by:

- Using 4-piperidinylcarboxylic acid or its activated derivatives as starting materials in the cyclization step.

- Alternatively, the 5-position of the thiadiazole ring can be functionalized post-ring formation through nucleophilic substitution or coupling reactions with piperidin-4-yl-containing intermediates.

This approach allows the incorporation of the piperidine moiety, which is crucial for biological activity modulation.

Formation of the Amide Bond with 2,4-Difluorophenyl Moiety

The final step involves coupling the 2-amino-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxylic acid derivative with 2,4-difluoroaniline or its equivalents to form the amide bond:

- Activation of the carboxylic acid group (e.g., via carbodiimide coupling agents like EDCI or DCC) facilitates the amide bond formation.

- Reaction conditions typically involve the use of solvents such as N,N-dimethylformamide or ethyl acetate, with bases like sodium carbonate to neutralize the acid by-products.

- Purification is achieved by recrystallization or chromatographic methods to yield the target compound with high purity.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization to form thiadiazole | Hydrazinecarbothioamide + acid derivative, PCl5, mixed solvent, reflux | 70-85 | Controlled temperature critical |

| 2 | Substitution at 5-position | Nucleophilic substitution or direct use of piperidinyl acid derivative | 65-80 | Depends on reagent purity and solvent |

| 3 | Amide coupling | 2,4-difluoroaniline, EDCI/DCC, DMF or EtOAc, Na2CO3, room temp to reflux | 75-90 | Base and solvent choice affects yield |

Research Findings and Optimization Notes

- The insertion of the piperidin-4-yl group at the 5-position of the thiadiazole ring enhances biological activity, as reported in antimicrobial and pharmacological studies.

- The choice of solvent and base in the amide coupling step significantly influences the reaction efficiency and purity of the final product.

- Use of phosphorus pentachloride or similar dehydrating agents in the cyclization step improves ring closure yield but requires careful handling due to toxicity.

- Recrystallization from appropriate solvents is essential for removing impurities and obtaining analytically pure compound suitable for biological evaluation.

Q & A

Q. What are the optimized synthetic routes for N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions using POCl₃ as a catalyst under reflux conditions. For example, a similar compound was synthesized by heating 4-phenyl butyric acid with N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by precipitation at pH 8-9 using ammonia . To optimize yield:

- Catalyst selection : POCl₃ is critical for cyclization, but alternatives like PCl₅ may alter reaction kinetics.

- Temperature control : Maintain reflux conditions to prevent side reactions.

- Purification : Recrystallization from DMSO/water (2:1) improves purity.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves the fused-ring system geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., 2,4-difluorophenyl protons at δ 6.8–7.2 ppm; piperidinyl protons at δ 2.5–3.5 ppm).

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).

Advanced Research Questions

Q. How can researchers design kinase inhibition assays to evaluate this compound’s pharmacological activity?

Methodological Answer:

- In vitro kinase assays : Use recombinant Src/Abl kinases with ATP-competitive ELISA kits. Measure IC₅₀ values via fluorescence polarization (e.g., compound 13 in showed IC₅₀ < 10 nM against Abl kinase) .

- Cell-based assays : Test antiproliferative activity in leukemia (e.g., K562 cells) using MTT assays. Include controls (e.g., imatinib) and dose-response curves (0.1–100 µM).

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the 2,4-difluorophenyl and piperidinyl moieties?

Methodological Answer:

- Substituent modifications :

- Replace 2,4-difluorophenyl with 4-fluorophenyl or chlorophenyl to assess halogen effects on target binding .

- Modify the piperidine ring with methyl or acetyl groups to probe steric/electronic impacts.

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .

Q. How should researchers address contradictions between in vitro potency and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic (PK) profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. For example, compound 13 in showed low toxicity and complete tumor regression in xenografts despite moderate in vitro potency .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites affecting efficacy.

Q. What methodologies are recommended for assessing metabolic stability and cytochrome P450 interactions?

Methodological Answer:

- Liver microsomal assays : Incubate the compound with human/rat liver microsomes and NADPH. Monitor parent compound depletion via LC-MS over 60 minutes.

- CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to quantify IC₅₀ values .

Data Analysis and Validation

Q. How can crystallographic disorder in the aromatic rings be resolved to ensure accurate structural interpretation?

Methodological Answer:

- Disorder modeling : Refine occupancy ratios (e.g., 50:50 split for disordered chlorophenyl groups) using software like SHELXL .

- Validation tools : Apply R-factor convergence (e.g., R < 0.08) and check data-to-parameter ratios (>10:1) to avoid overfitting .

Q. What statistical approaches are suitable for analyzing dose-response data in heterogeneous cell populations?

Methodological Answer:

- Nonlinear regression : Fit data to a sigmoidal curve (Hill equation) using GraphPad Prism.

- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.